molecular formula C9H12N2O4 B3216203 Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate CAS No. 117120-98-6

Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate

Cat. No.: B3216203
CAS No.: 117120-98-6
M. Wt: 212.2 g/mol
InChI Key: JCVUBYXUDUCWFG-UHFFFAOYSA-N
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Description

Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate (CAS 117120-98-6) is a derivative of imidazole-4,5-dicarboxylic acid with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. It is part of a class of 1,2-dialkylimidazole derivatives that are of significant interest for developing new pharmacologically active substances . Research on closely related imidazole-4,5-dicarboxylate esters shows their application as key precursors for the synthesis of various derivatives, including bis-methylamides . These diamides, derived from 1,2-dialkylimidazole scaffolds, have demonstrated pronounced biological activities in scientific studies. For instance, certain bis-methylamide analogs have been reported to exhibit potent antinociceptive (pain-blocking) activity in experimental models, outperforming reference drugs like analgin and ketorolac . Furthermore, such imidazole derivatives are investigated as ligands for N-methyl-D-aspartate (NMDA) receptors, which are important targets in neuroscience research . As a diester, this compound is well-suited for further chemical transformations, such as amidation or hydrolysis, to access a wide array of functionalized molecules for various research applications . The product must be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1,2-dimethylimidazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5-10-6(8(12)14-3)7(11(5)2)9(13)15-4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVUBYXUDUCWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant applications in pharmaceuticals and other industries.

Mechanism of Action

The mechanism of action of Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazole dicarboxylates allows for direct comparisons with dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate. Key analogues include:

Table 1: Structural and Functional Comparison of Selected Imidazole Dicarboxylates

Compound Name Substituents (Positions) Ester Groups Molecular Weight Key Properties/Applications Evidence Source
This compound 1-Me, 2-Me, 4-COOMe, 5-COOMe Methyl ~242.23 Coordination chemistry; potential ligand for metal complexes
Diethyl 1-methylimidazole-4,5-dicarboxylate 1-Me, 4-COOEt, 5-COOEt Ethyl ~256.27 Higher lipophilicity; slower hydrolysis than methyl esters
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate 1-Bn, 4-COOEt, 5-COOEt Ethyl ~302.33 Enhanced lipophilicity; applications in drug discovery
Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-imidazole-4,5-dicarboxylate 1-(3-fluorophenyl oxoethyl), 4-COOMe, 5-COOMe Methyl ~360.31 Electronic effects from fluorine; bioactive intermediate
Dimethyl 1-(3,5-dimethylphenyl)-1H-triazole-4,5-dicarboxylate Triazole core, 3,5-dimethylphenyl Methyl ~289.29 Altered aromaticity; potential sensor applications

Key Observations:

Ester Group Influence: Methyl esters (e.g., target compound) offer faster hydrolysis kinetics under acidic/basic conditions compared to ethyl esters (e.g., ). This impacts stability in synthetic or biological environments.

Substituent Effects :

  • The 1,2-dimethyl groups in the target compound introduce steric hindrance, which may limit coordination sites in metal complexes compared to unsubstituted analogues (e.g., imidazole-4,5-dicarboxylic acid derivatives ).
  • Bulky substituents like benzyl (e.g., ) or fluorophenyl (e.g., ) groups enhance steric bulk and electronic modulation, broadening applications in catalysis or medicinal chemistry.

Biological and Chemical Applications :

  • Derivatives with aryl groups (e.g., benzyl, fluorophenyl) exhibit promise as antiviral or cytostatic agents, as seen in imidazole-diazepine hybrids .
  • Triazole-based analogues (e.g., ) diverge in aromaticity and hydrogen-bonding capacity, making them suitable for chemosensors or photophysical studies .

Synthetic Accessibility :

  • The target compound and its ethyl ester analogues are synthesized via straightforward esterification or alkylation routes , whereas benzyl or fluorophenyl derivatives require more complex functionalization steps .

Research Findings and Implications

  • Coordination Chemistry : this compound’s methyl ester groups act as weak coordinating ligands, unlike the deprotonated carboxylate forms in imidazole-4,5-dicarboxylic acid, which form robust metal-organic frameworks (MOFs) .
  • Stability and Reactivity : Ethyl esters (e.g., ) exhibit greater thermal and hydrolytic stability, favoring long-term storage, whereas methyl esters may prioritize reactivity in dynamic systems.

Biological Activity

Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O4C_7H_8N_2O_4 and a molecular weight of approximately 184.15 g/mol. The compound features an imidazole ring with two carboxylic acid groups, which enhances its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. Its mechanism is believed to involve the interaction with various biological targets through the imidazole ring, which can form coordination bonds with metal ions. This property enhances the catalytic efficiency of metalloproteases and other enzymes critical for cellular functions .

Anti-inflammatory Effects:
The compound has also been noted for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways associated with inflammation.

Table 1: Summary of Biological Activities

Activity Mechanism References
AnticancerInteraction with biological targets; formation of reactive oxygen species (ROS) leading to apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential activity against various pathogens

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in melanoma cells through the generation of ROS and subsequent DNA damage. The study found that treatment led to increased phosphorylation of p53, which is crucial for cell cycle regulation and apoptosis .

Case Study: Anti-inflammatory Effects

In another study focused on inflammatory responses, this compound was shown to reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases by modulating immune responses .

Q & A

Q. Table 1: Representative Reaction Conditions for Tri-Substituted Imidazoles

SubstituentsReactantsSolventYield (%)Reference
4,5-DicarboxylateDimethyl oxalate, NH₄OAcAcetic acid65–75
2-Aryl groupsBenzaldehyde derivativesEthanol70–85

Advanced: How can computational chemistry optimize the synthesis and functionalization of this compound?

Answer:
Computational methods, such as density functional theory (DFT), predict reaction pathways and transition states to identify energetically favorable conditions. For instance:

  • Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) model intermediates and transition states to reduce trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for esterification or methylation steps.
  • Regioselectivity Analysis : Frontier molecular orbital (FMO) theory explains preferential attack sites during electrophilic substitution .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing reaction development time by 40% .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ 2.5–3.5 ppm) and carboxylate esters (δ 3.7–4.0 ppm). NOESY confirms spatial proximity of substituents .
  • X-Ray Crystallography : Resolves bond lengths and angles (e.g., N–C distances of ~1.32 Å in the imidazole ring) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .

Q. Table 2: Key Crystallographic Data

ParameterValue (Å/°)Reference
N1–C2 bond length1.32
C4–O ester bond1.21

Advanced: How do steric and electronic effects influence the compound’s coordination chemistry with transition metals?

Answer:
The dicarboxylate groups act as bridging ligands, forming coordination polymers with metals like Ag(I) or Cu(II). Key factors:

  • Steric Hindrance : 1,2-Dimethyl groups reduce flexibility but enhance thermal stability in metal-organic frameworks (MOFs) .
  • Electronic Effects : Electron-withdrawing carboxylates stabilize metal centers, favoring octahedral or tetrahedral geometries .

Example : Reaction with AgNO₃ yields a 2D polymer with Ag–O bonds (2.15 Å) and luminescent properties .

Basic: What functionalization reactions are feasible at the 4,5-dicarboxylate positions?

Answer:

  • Hydrolysis : Concentrated HCl/NaOH converts esters to carboxylic acids.
  • Nucleophilic Substitution : Amines (e.g., hydrazine) displace methoxy groups to form amides .
  • Reduction : LiAlH₄ reduces esters to alcohols, though imidazole ring stability requires low temperatures (<0°C) .

Q. Table 3: Functionalization Yields

ReactionReagentProductYield (%)
Hydrolysis6M HCl, refluxDicarboxylic acid85
AminolysisHydrazine, EtOHHydrazide derivative70

Advanced: How can structural modifications enhance bioactivity while maintaining solubility?

Answer:

  • Bioisosteric Replacement : Substitute carboxylates with sulfonamides to improve membrane permeability .
  • Prodrug Design : Convert esters to pH-sensitive prodrugs for targeted release .
  • SAR Studies : Methyl groups at 1,2-positions increase logP (hydrophobicity) but reduce aqueous solubility. Balancing via PEGylation or glucuronidation is explored .

Example : 4,5-Diphenylimidazole derivatives show MIC values of 2 µg/mL against S. aureus .

Basic: What are the challenges in achieving regioselectivity during imidazole ring substitution?

Answer:

  • Competitive Pathways : Ambident nucleophiles (e.g., NH₃) may attack C4 or C5.
  • Mitigation : Use directing groups (e.g., Boc-protected amines) or Lewis acid catalysts (ZnCl₂) to control site selectivity .

Advanced: How do solvent polarity and temperature affect reaction kinetics in imidazole dicarboxylate synthesis?

Answer:

  • Polar Protic Solvents (e.g., acetic acid): Accelerate cyclocondensation via protonation of intermediates (ΔG‡ = 50 kJ/mol) .
  • High Temperatures (>100°C): Favor ring closure but risk decarboxylation. Microwave-assisted synthesis reduces side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate

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